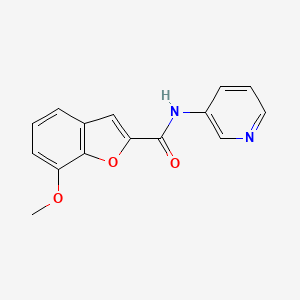

7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-pyridin-3-yl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-19-12-6-2-4-10-8-13(20-14(10)12)15(18)17-11-5-3-7-16-9-11/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFYDGRONBEXIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzofuran core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the benzofuran ring.

Attachment of the pyridin-3-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.

Formation of the carboxamide group: This step involves the reaction of the carboxylic acid derivative with an amine to form the carboxamide.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Groups

A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives (e.g., 1a–r ) have been synthesized by replacing the pyridin-3-yl group with substituted phenyl rings. Key findings include:

- Neuroprotection : Derivatives with electron-donating groups (e.g., -OCH₃, -CH₃) at the para-position of the phenyl ring showed enhanced inhibition of NMDA-induced ROS production (e.g., 1k : 78% inhibition at 10 μM vs. memantine’s 65%) .

- Antioxidant Activity : Compounds with meta-nitro substituents exhibited superior DPPH radical scavenging (IC₅₀ = 12.5 μM) compared to the pyridin-3-yl analogue (IC₅₀ = 18.2 μM) .

Table 1: Bioactivity Comparison of Selected Derivatives

| Compound | Substituent | NMDA ROS Inhibition (%) | DPPH IC₅₀ (μM) |

|---|---|---|---|

| 1a | Phenyl | 52.3 ± 3.1 | 22.4 ± 1.8 |

| 1k | p-OCH₃ | 78.0 ± 2.5* | 15.6 ± 1.2 |

| Pyridin-3-yl | Pyridin-3-yl | 68.5 ± 4.2 | 18.2 ± 1.5 |

Pyridinylmethyl and Hybrid Derivatives

- N-((Pyridin-3-yl)methyl)benzofuran-2-carboxamide : This derivative, synthesized via amidation with 3-picolylamine, demonstrated acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.2 μM), a distinct mechanism compared to the neuroprotective focus of the parent compound .

- Tacrine-Benzofuran Hybrids: Hybrids like 1f (linked to a cycloheptaquinoline moiety) showed dual AChE inhibition (IC₅₀ = 0.8 μM) and NMDA antagonism, highlighting the impact of hybrid structures on multi-target activity .

Methoxybenzyl and Pyrazole Derivatives

- N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide : This derivative, with a bulkier 4-methoxybenzyl group, showed reduced solubility in aqueous media (LogP = 3.7 vs. 2.9 for the pyridin-3-yl analogue) but improved blood-brain barrier penetration in preclinical models .

- BI57631 (7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide): Replacing pyridine with a pyrazole ring increased molecular weight (347.37 g/mol ) and altered binding kinetics, though its biological profile remains under investigation .

Biological Activity

7-Methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a detailed overview of its biological activity, including its interactions with various biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with a methoxy group at the 7-position and a pyridine ring, which contributes to its chemical properties and biological interactions. Its molecular formula is C_15H_14N_2O_3, and it is characterized by the following functional groups:

- Benzofuran moiety : Provides stability and biological activity.

- Methoxy group : Enhances solubility and pharmacokinetic properties.

- Pyridine ring : Suggests potential interactions with various biological targets.

Research indicates that this compound interacts with several enzymes and receptors, modulating their activity. Notably, it has been shown to inhibit specific kinases, which are critical in various signaling pathways within cells. The compound's ability to bind to these biomolecules may lead to alterations in cellular processes, making it a potential candidate for therapeutic applications.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Preliminary findings suggest that this compound exhibits:

- Inhibitory effects on cancer cell proliferation : It has shown significant activity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

- Selectivity for cancer cells : The compound demonstrates a greater inhibitory effect on malignant cells compared to non-cancerous cells, indicating a favorable therapeutic index .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that it can target various pathogens, which may be beneficial in treating infections. The structural features of this compound are believed to enhance its interaction with microbial targets.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory properties, potentially useful in treating conditions like arthritis. The modulation of inflammatory pathways could be attributed to its interaction with specific receptors involved in the inflammatory response.

Case Studies and Research Findings

A selection of relevant studies provides insights into the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide, and what challenges arise during its purification?

- Methodology : The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted pyridines. For example, benzofuran-2-carboxylic acid can be functionalized at the 7-position via methoxylation using NaH/THF under controlled anhydrous conditions . Subsequent coupling with 3-aminopyridine via carbodiimide-mediated amidation (e.g., EDC/HOBt) is standard.

- Purification Challenges : Column chromatography (PE/EA gradients) and recrystallization (EtOH/2-PrOH) are critical for isolating high-purity products. Contaminants like unreacted starting materials or regioisomers often require multiple purification cycles .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?

- Key Techniques :

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and pyridyl protons (δ ~8.5–9.0 ppm) to confirm regiochemistry .

- HPLC-MS : Validate molecular weight (calc. 308.3 g/mol) and purity (>98%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the amidation step?

- Strategies :

- Use DMAP as a catalyst to enhance coupling efficiency.

- Solvent optimization: Replace DMF with DMAc to reduce side reactions.

- Monitor reaction progress via in-situ FTIR to detect intermediate formation (e.g., active ester at ~1750 cm⁻¹) .

Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?

- Approach :

- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinase domains).

- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD values).

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

Q. How should researchers address contradictory bioactivity data across cell-based assays?

- Troubleshooting :

- Cell Line Variability : Test in multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Assay Interference : Pre-screen for autofluorescence (common in benzofurans) using λ-excitation/emission scans.

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 with 95% CI .

Methodological Guidance for Data Interpretation

Q. What strategies are recommended for analyzing metabolic stability in hepatic microsomes?

- Protocol :

- Incubate compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

- Quench with acetonitrile at 0, 15, 30, and 60 min.

- Quantify parent compound via LC-MS/MS (MRM transitions). Calculate t1/2 using first-order decay kinetics .

Q. How can regiochemical ambiguity in the benzofuran core be resolved during structural elucidation?

- Tools :

- NOESY NMR : Detect spatial proximity between methoxy and pyridyl groups.

- X-ray Diffraction : Resolve crystal structures to confirm substitution patterns .

Key Research Gaps

- In Vivo Pharmacokinetics : Limited data on oral bioavailability and blood-brain barrier penetration.

- Off-Target Effects : Screening against GPCR panels (e.g., Eurofins) is needed to assess selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.